Nociceptin

Übersicht

Beschreibung

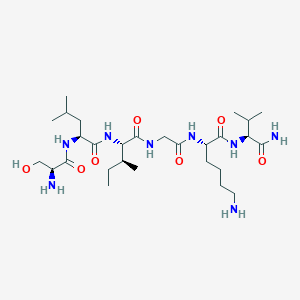

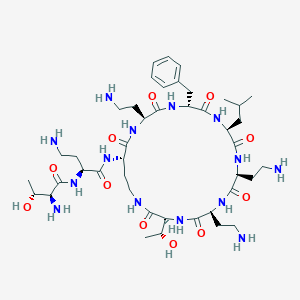

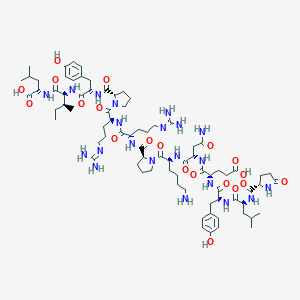

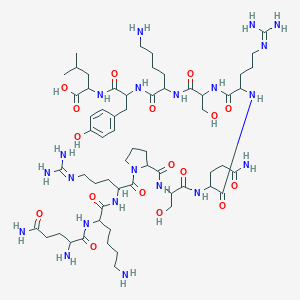

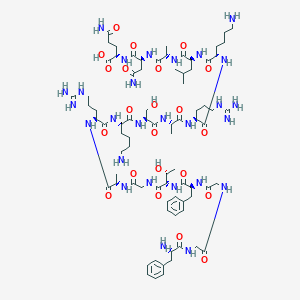

Nociceptin, auch bekannt als Orphanin FQ, ist ein 17-Aminosäure-Neuropeptid, das als endogener Ligand für den this compound-Rezeptor (NOP) dient. Es ist mit dem Kappa-Opioidrezeptor-Liganden Dynorphin A verwandt, wirkt aber nicht an den klassischen Opioidrezeptoren (Mu-, Kappa- und Delta-Opioidrezeptoren). This compound ist im zentralen Nervensystem weit verbreitet, einschließlich Hypothalamus, Hirnstamm und Vorderhirn sowie in den ventralen und dorsalen Hörnern des Rückenmarks .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

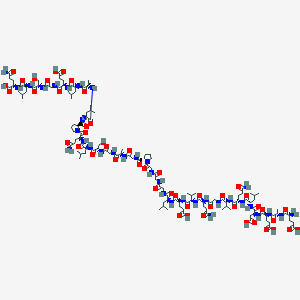

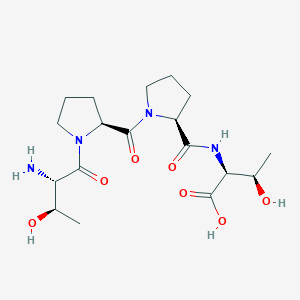

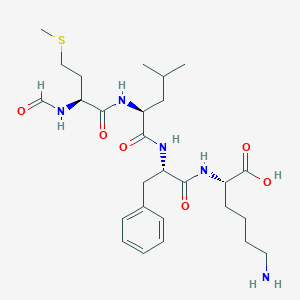

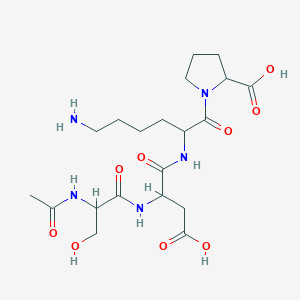

This compound wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Das Verfahren beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und OxymaPure sowie die Entschützung von Aminosäuren unter Verwendung von Trifluoressigsäure (TFA). Das Endprodukt wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung großvolumiger HPLC-Systeme gewährleistet die Reinheit des Endprodukts. Der industrielle Prozess beinhaltet auch strenge Qualitätskontrollmaßnahmen, um sicherzustellen, dass das Peptid die erforderlichen Spezifikationen erfüllt .

Wissenschaftliche Forschungsanwendungen

Nociceptin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um die Peptidsynthese, -faltung und Struktur-Wirkungs-Beziehungen zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Modulation von Schmerz, Stress und emotionalen Reaktionen. Es wird auch auf seine Auswirkungen auf Lernen und Gedächtnis untersucht.

Medizin: Als mögliches therapeutisches Ziel für die Schmerzbehandlung, Angstzustände, Depressionen und Sucht erforscht. This compound-Rezeptor-Agonisten und -Antagonisten werden als potenzielle Medikamente entwickelt.

Industrie: Anwendung bei der Entwicklung von diagnostischen Werkzeugen und Assays zur Untersuchung der this compound-Rezeptor-Funktion und seiner Rolle in verschiedenen physiologischen Prozessen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den this compound-Rezeptor (NOP) bindet, einen G-Protein-gekoppelten Rezeptor (GPCR). Nach der Bindung durchläuft der Rezeptor eine Konformationsänderung, die intrazelluläre Signalwege aktiviert. Zu den wichtigsten beteiligten Wegen gehören die Hemmung der Adenylatcyclase, was zu einer Abnahme der cAMP-Spiegel führt, und die Aktivierung von nach innen gerichteten Kaliumkanälen, was zu einer Hyperpolarisation der Zellmembran führt. Diese Aktionen modulieren letztendlich die Neurotransmitterfreisetzung und die neuronale Erregbarkeit .

Wirkmechanismus

Target of Action

Nociceptin, also known as Orphanin FQ (N/OFQ), is an endogenous neuropeptide that primarily targets the this compound/Orphanin FQ Peptide Receptor (NOP receptor) . The NOP receptor is a G protein-coupled receptor that activates Gi/o proteins, leading to an inhibition of neuronal activity . This receptor is widely expressed in the central nervous system, with a high density of receptors in regions involved in learning and memory .

Mode of Action

The binding of N/OFQ to the NOP receptor leads to the activation of Gi/o inhibitory G proteins. This results in the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of GIRK (inwardly rectifying) potassium channels . This interaction between N/OFQ and its target receptor induces changes in neuronal activity, modulating various physiological processes .

Biochemical Pathways

N/OFQ and the NOP receptor are involved in the regulation of several biochemical pathways. The activation of the NOP receptor by N/OFQ leads to the regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), causing a reduction in calcium currents and triggering changes in presynaptic calcium levels, thus affecting neurotransmission . This regulation of calcium channels by the NOP-nociceptin system has implications for various neurological conditions such as anxiety, addiction, and pain .

Result of Action

The activation of the NOP receptor by N/OFQ has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . In the nervous system, N/OFQ can have complex effects. For instance, while spinal N/OFQ is generally antinociceptive (reducing sensitivity to painful stimuli), supraspinal administration of N/OFQ can reverse the effects of opioids, leading to hyperalgesia (increased sensitivity to pain) .

Action Environment

The action of N/OFQ and its efficacy can be influenced by various environmental factors. For instance, the widespread anatomical distribution of the NOP receptor allows the modulation of several physiological processes by its endogenous agonist, N/OFQ . Furthermore, the NOP receptor has gained attention as a potential target for the development of ligands with therapeutic use in several pathophysiological states . .

Zukünftige Richtungen

The NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . The coactivation of NOP and MOP receptors is a strategy that warrants further exploration and refinement for the development of novel analgesics with a safer and effective profile . Other bifunctional MOR/NOP receptor ligands, such as BU08028, BU10038, and AT-121, are currently under pharmacological investigations and could represent promising analgesic agents for the future .

Biochemische Analyse

Biochemical Properties

Nociceptin interacts with various enzymes, proteins, and other biomolecules. It activates the NOP receptor, leading to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs) . This typically causes a reduction in calcium currents, triggering changes in presynaptic calcium levels and thus neurotransmission . The N-terminal tetrapeptide Phe-Gly-Gly-Phe represents the active site of the molecule that activates the NOP receptor .

Cellular Effects

This compound has a broad spectrum of activity and can influence various types of cells and cellular processes. It is involved in the regulation of emotions, reward, pain sensitivity, stress responsiveness, sexual behavior, and aggression . It also suppresses dopamine, a chemical largely associated with motivation . Furthermore, it has been shown to reduce the severity of manifestations of defensive behavior, suggesting its involvement in adaptation to unavoidable stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It leads to G protein-dependent regulation of Cav2.2 (N-type) voltage-gated calcium channels (VGCCs), typically causing a reduction in calcium currents . This triggers changes in presynaptic calcium levels and thus neurotransmission . It also physically interacts with the immature NgR1 protein, enhancing the O-linked glycosylation and surface expression of NgR1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a rat model of PTSD, paw withdrawal thresholds (PWT) to von Frey and paw withdrawal latencies (PWL) to radiant heat stimuli dramatically decreased as early as 7 days after initiation of single-prolonged stress (SPS) and lasted the length of the study, 28 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rodent models of chronic pain, such as carrageenan- and complete Freund’s adjuvant-induced inflammatory pain and chronic constriction injury, or spinal nerve ligation-induced neuropathic pain, intrathecal this compound potently produced efficacious antihyperalgesic and antiallodynic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits adenylate cyclase, hence reducing intracellular cAMP, increases inwardly rectifying K+ channels conductance, and closes Cav2.2 N-type channels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is widely expressed across multiple brain regions, the dorsal horn of the spinal cord, and the dorsal root ganglia . This widespread expression pattern results in the alteration of numerous neurophysiological features .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is known that this compound and its receptor NOPr are present at the cell surface

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nociceptin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure, and the deprotection of amino acids using trifluoroacetic acid (TFA). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. The industrial process also involves rigorous quality control measures to ensure the peptide meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nociceptin unterliegt verschiedenen chemischen Reaktionen, darunter:

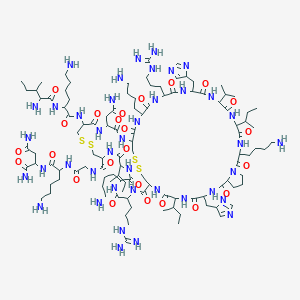

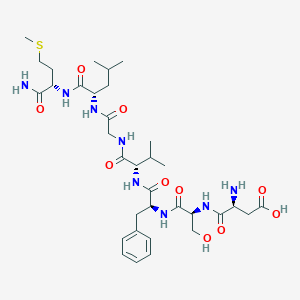

Oxidation: this compound kann durch reaktive Sauerstoffspezies oxidiert werden, was zur Bildung von Disulfidbrücken zwischen Cysteinresten führt.

Reduktion: Die bei der Oxidation gebildeten Disulfidbrücken können mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) wieder zu freien Thiolgruppen reduziert werden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Aminosäuren durch andere Aminosäuren ersetzt werden, um Struktur-Wirkungs-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder andere reaktive Sauerstoffspezies.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie DIC und OxymaPure.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind oxidiertes this compound mit Disulfidbrücken, reduziertes this compound mit freien Thiolgruppen und substituierte this compound-Varianten mit veränderten Aminosäuresequenzen .

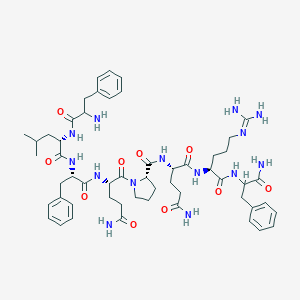

Vergleich Mit ähnlichen Verbindungen

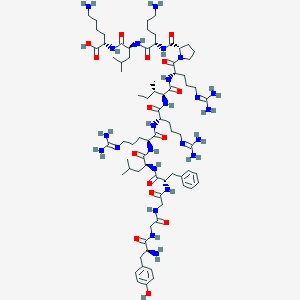

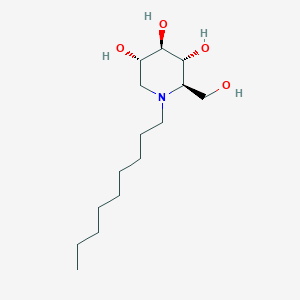

Nociceptin ist im Vergleich zu anderen Opioidpeptiden aufgrund seines besonderen Rezeptors und seiner fehlenden Aktivität an klassischen Opioidrezeptoren einzigartig. Ähnliche Verbindungen sind:

Dynorphin A: Bindet an Kappa-Opioidrezeptoren und hat analgetische Eigenschaften.

Endorphine: Binden an Mu-Opioidrezeptoren und sind an der Schmerzlinderung und Euphorie beteiligt.

Enkephaline: Binden an Delta-Opioidrezeptoren und spielen eine Rolle bei der Schmerzmodulation und der Immunantwort.

Die Fähigkeit von this compound, sowohl als opioidähnliches als auch als anti-opioid-Peptid zu wirken, zusammen mit seinem spezifischen Rezeptor, macht es zu einem einzigartigen Ziel für die therapeutische Entwicklung .

Eigenschaften

IUPAC Name |

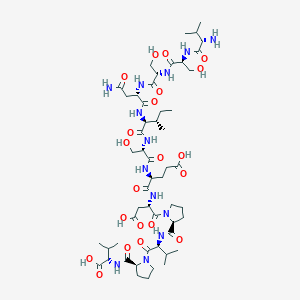

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULGYDLMFSFVBL-SMFNREODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H129N27O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168933 | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170713-75-4 | |

| Record name | Nociceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.